N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Future Directions
The future directions for research on this compound could include studying its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of activities exhibited by similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a range of pharmacological effects .
Mode of Action
This interaction can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction, and changes in gene expression .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a one-pot three-component reaction, which includes cyclohexyl isocyanate, N-isocyaniminotriphenylphosphorane, and substituted benzoic acids in methylene chloride . This reaction is typically carried out at room temperature and yields high amounts of the target compound.
Industrial Production Methods
In an industrial setting, the production of N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents on the triazole ring are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 5-Aryl-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamides
Uniqueness
N-cyclohexyl-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of cyclohexyl, methylphenyl, and triazole moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-cyclohexyl-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h10-13,15H,3-9H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFYQDIFFYNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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